molecular formula C17H19N3O3 B2982437 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1226459-54-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2982437
CAS No.: 1226459-54-6
M. Wt: 313.357
InChI Key: BCENXYHOKDGORQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a pyrazole ring, a benzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone. The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives. The final step involves coupling the pyrazole and benzofuran intermediates through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran-2-carboxylic acid derivatives, while reduction of the carboxamide group can produce benzofuran-2-ethylamine derivatives .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The benzofuran moiety can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzofuran derivatives, such as:

  • 3,5-dimethyl-1H-pyrazole
  • Benzofuran-2-carboxamide
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzofuran

Uniqueness

What sets N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyrazole ring and a benzofuran moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-12(2)20(19-11)8-7-18-17(21)15-10-13-5-4-6-14(22-3)16(13)23-15/h4-6,9-10H,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCENXYHOKDGORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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